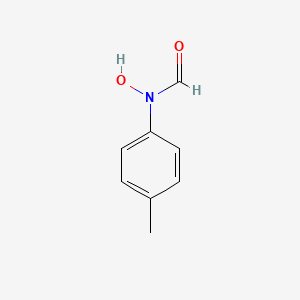![molecular formula C8H9N3O2 B12792452 N-[(4-nitrophenyl)methylideneamino]methanamine CAS No. 38127-55-8](/img/structure/B12792452.png)
N-[(4-nitrophenyl)methylideneamino]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-nitrophenyl)methylideneamino]methanamine is an organic compound characterized by the presence of a nitrophenyl group attached to a methanamine moiety through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-nitrophenyl)methylideneamino]methanamine typically involves the condensation reaction between 4-nitrobenzaldehyde and methanamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-nitrophenyl)methylideneamino]methanamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate the substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is N-[(4-aminophenyl)methylideneamino]methanamine.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Aplicaciones Científicas De Investigación
N-[(4-nitrophenyl)methylideneamino]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(4-nitrophenyl)methylideneamino]methanamine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the methanamine moiety can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyl-1-(4-nitrophenyl)methanamine: Similar in structure but with dimethyl groups instead of a methylene bridge.
4-nitrobenzylamine: Lacks the methanamine moiety but contains the nitrophenyl group.
4-nitroaniline: Contains the nitrophenyl group but with an amino group directly attached to the benzene ring.
Uniqueness
N-[(4-nitrophenyl)methylideneamino]methanamine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound in both synthetic chemistry and biological research .
Propiedades
Número CAS |
38127-55-8 |
|---|---|
Fórmula molecular |
C8H9N3O2 |
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
N-[(4-nitrophenyl)methylideneamino]methanamine |
InChI |
InChI=1S/C8H9N3O2/c1-9-10-6-7-2-4-8(5-3-7)11(12)13/h2-6,9H,1H3 |
Clave InChI |
OKMMMYIFTDKONT-UHFFFAOYSA-N |
SMILES canónico |
CNN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


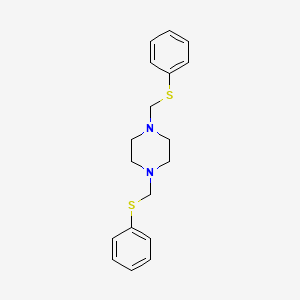
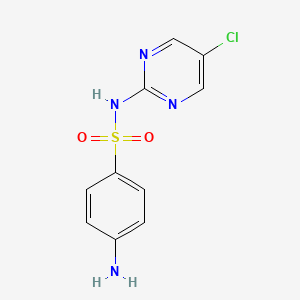

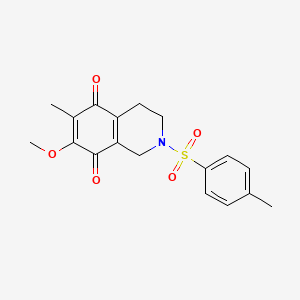


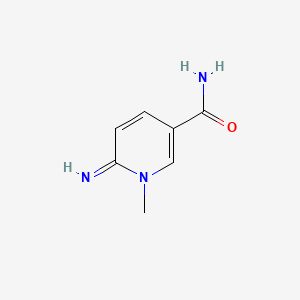
![6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B12792429.png)
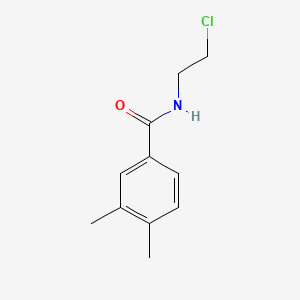
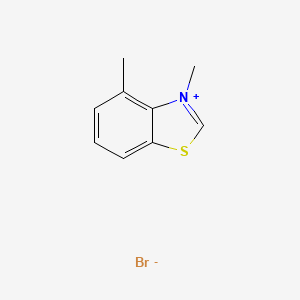
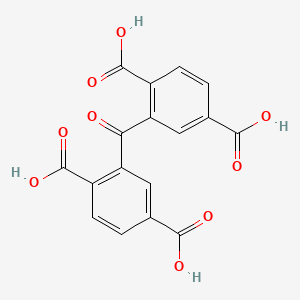

![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
